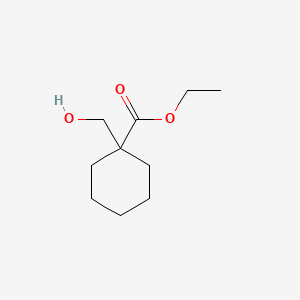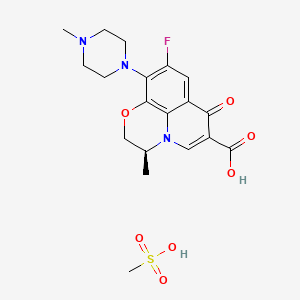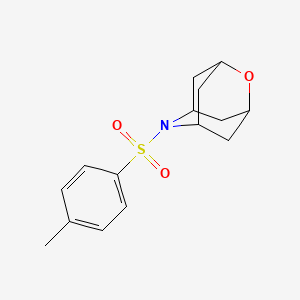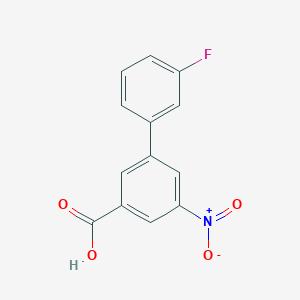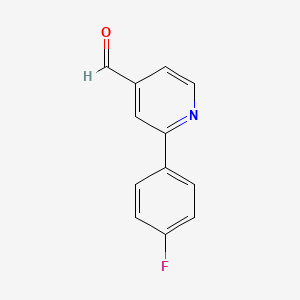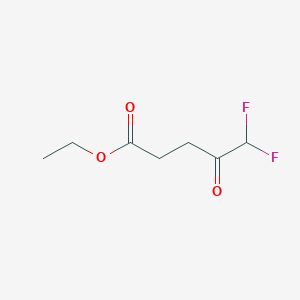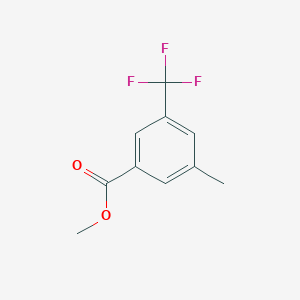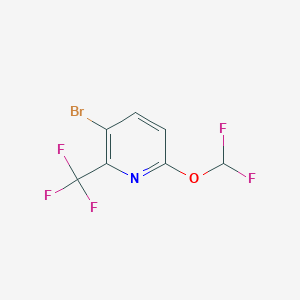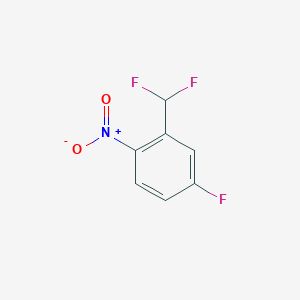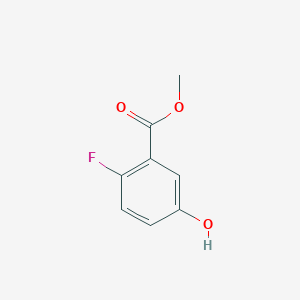![molecular formula C13H14F3NO2 B1391603 1-[4-(Trifluoromethyl)benzyl]pyrrolidine-3-carboxylic acid CAS No. 1086380-64-4](/img/structure/B1391603.png)
1-[4-(Trifluoromethyl)benzyl]pyrrolidine-3-carboxylic acid
Vue d'ensemble
Description
“1-[4-(Trifluoromethyl)benzyl]pyrrolidine-3-carboxylic acid” is a chemical compound with the CAS Number: 1210383-94-0 and a molecular weight of 273.25 . The compound is stored at temperatures between 0-5°C .
Molecular Structure Analysis
The molecular structure of “1-[4-(Trifluoromethyl)benzyl]pyrrolidine-3-carboxylic acid” is characterized by a pyrrolidine ring, a benzyl group, and a trifluoromethyl group . The exact structure and its analysis are not provided in the search results.Physical And Chemical Properties Analysis
“1-[4-(Trifluoromethyl)benzyl]pyrrolidine-3-carboxylic acid” is a white solid with a molecular weight of 273.25 . It is stored at temperatures between 0-5°C .Applications De Recherche Scientifique
Synthesis and Chemical Properties
Synthesis and Activity Studies : A research conducted by Muchowski et al. (1985) explored the synthesis of 5-acyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids, including compounds related to 1-[4-(Trifluoromethyl)benzyl]pyrrolidine-3-carboxylic acid. The study focused on their potential anti-inflammatory and analgesic activities, revealing that certain benzoylpyrrolopyrrolecarboxylic acids demonstrated promising analgesic and anti-inflammatory potencies correlated with the properties of the benzoyl substituent (Muchowski et al., 1985).
Synthetic Approaches : Andrews et al. (2003) reported on the enantio- and regioselective syntheses of pyrrolidine 5,5-trans-lactams from an intermediate similar to 1-[4-(Trifluoromethyl)benzyl]pyrrolidine-3-carboxylic acid. The research highlights the significance of acyl iminium ion mediated condensation in the synthetic process (Andrews et al., 2003).
Biological and Pharmacological Research
- Influenza Neuraminidase Inhibitors : Wang et al. (2001) discovered a potent inhibitor of influenza neuraminidase, structurally related to 1-[4-(Trifluoromethyl)benzyl]pyrrolidine-3-carboxylic acid. This research is crucial for understanding the drug's interaction with the enzyme active site and its potential applications in treating influenza (Wang et al., 2001).
Material Science and Environmental Applications
Metal-Organic Frameworks (MOFs) : Zhao et al. (2020) synthesized a novel MOF using a derivative of pyrrolidine carboxylic acid for efficient and rapid removal of anionic dye from aqueous solutions. This research demonstrates the potential of MOFs in environmental applications (Zhao et al., 2020).
Lanthanide-Based Coordination Polymers : Sivakumar et al. (2011) prepared new aromatic carboxylic acids, including compounds structurally similar to 1-[4-(Trifluoromethyl)benzyl]pyrrolidine-3-carboxylic acid, for the synthesis of lanthanide coordination compounds. These compounds showed promising photophysical properties (Sivakumar et al., 2011).
Propriétés
IUPAC Name |
1-[[4-(trifluoromethyl)phenyl]methyl]pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3NO2/c14-13(15,16)11-3-1-9(2-4-11)7-17-6-5-10(8-17)12(18)19/h1-4,10H,5-8H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDHBCHQWFYSEHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(=O)O)CC2=CC=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(Trifluoromethyl)benzyl]pyrrolidine-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




